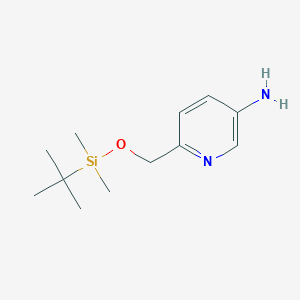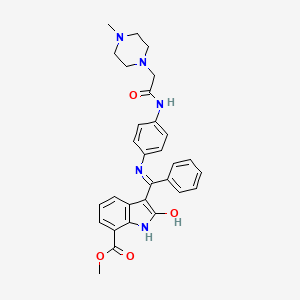
Desmethyl 7-Methoxycarbonyl Nintedanib (Nintedanib Impurity C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3E)-3-[({4-[2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is an organic compound with a complex structure that features a combination of indole, piperazine, and acetamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-3-[({4-[2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate generally involves a multi-step synthetic approach. Key steps may include the following:
Formation of the indole core: : Typically prepared through the Fischer indole synthesis or via the Leimgruber-Batcho synthesis.
Attachment of the acetamido group: : This is achieved by acylation of the amine with acetic anhydride or acetyl chloride.
Incorporation of the piperazine moiety: : This is done via nucleophilic substitution reactions, using suitable intermediates like chloroacetamides and piperazine.
Final assembly and esterification: : The final step involves the formation of the ester group using an appropriate acid chloride and methanol.
Industrial Production Methods
Industrial-scale production might follow similar synthetic routes, with optimization for yield and purity. Advanced techniques such as continuous flow synthesis could be employed to enhance production efficiency. Catalysts and automated reaction conditions are likely utilized to streamline the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation at various positions, particularly on the indole or the acetamido moiety.
Reduction: : Reduction reactions can target the carbonyl groups to yield alcohol derivatives.
Substitution: : Halogenation or other nucleophilic substitutions could be used to modify the phenyl rings or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO₄ or CrO₃.
Reduction: : Hydrogenation using Pd/C or other metal catalysts.
Substitution: : Nucleophiles like halides (Cl-, Br-) in solvents such as DMF or DMSO.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various halo derivatives.
Scientific Research Applications
Methyl (3E)-3-[({4-[2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate has numerous applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Employed in studies involving enzyme inhibition and receptor binding.
Industry: : Its derivatives might be used in materials science for creating specialized polymers or other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, which may include enzymes or receptors. The mechanism of action typically involves:
Binding: : The compound binds to a target protein, altering its conformation.
Inhibition/Activation: : This binding can either inhibit or activate the target, depending on the nature of the interaction.
Pathway Modulation: : The altered activity of the target protein can lead to changes in various biochemical pathways, contributing to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3E)-3-[({4-[2-(piperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Ethyl (3E)-3-[({4-[2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Uniqueness
The presence of the 4-methylpiperazine moiety in the title compound distinguishes it from other similar compounds. This structural feature may impart unique pharmacokinetic or pharmacodynamic properties, enhancing its potential as a lead compound in drug development.
Properties
Molecular Formula |
C30H31N5O4 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-7-carboxylate |
InChI |
InChI=1S/C30H31N5O4/c1-34-15-17-35(18-16-34)19-25(36)31-21-11-13-22(14-12-21)32-27(20-7-4-3-5-8-20)26-23-9-6-10-24(30(38)39-2)28(23)33-29(26)37/h3-14,33,37H,15-19H2,1-2H3,(H,31,36) |
InChI Key |
BYTZIVDLSANORQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC=C5C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


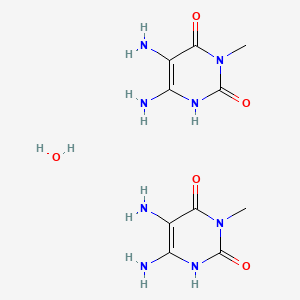
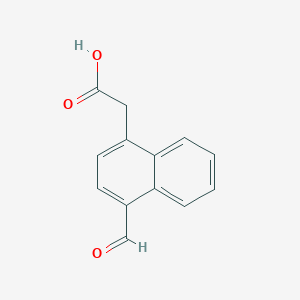
![4-bromo-N-[1-(dimethylamino)ethylidene]benzamide](/img/structure/B15352446.png)
![[(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B15352460.png)
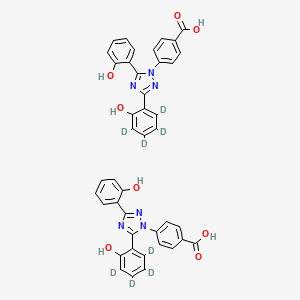
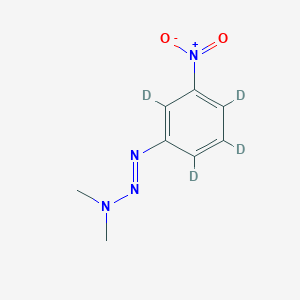
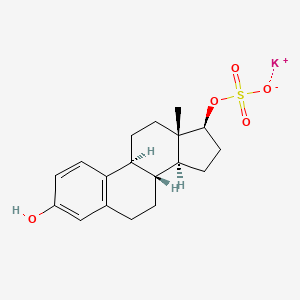



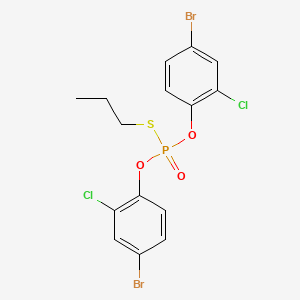
![N-[5-bromo-1-(2-methoxyphenyl)indol-7-yl]cyclopropanecarboxamide](/img/structure/B15352506.png)
